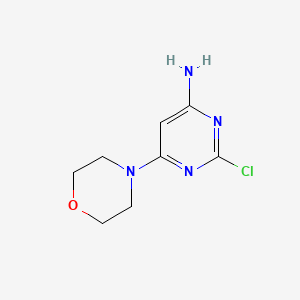

2-Chloro-6-morpholinopyrimidin-4-amine

Description

Significance of Substituted Pyrimidines in Contemporary Organic Chemistry

The pyrimidine (B1678525) nucleus, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological importance is profound. However, the true versatility of this heterocycle is unlocked through substitution, where hydrogen atoms on the pyrimidine ring are replaced with various functional groups.

Substituted pyrimidines exhibit a remarkable breadth of biological activities, a fact that has cemented their importance in drug discovery and development. These compounds are known to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular properties, among others. The specific nature and position of the substituents on the pyrimidine ring allow for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological target and efficacy.

Beyond their medicinal applications, substituted pyrimidines are valuable intermediates in organic synthesis. The reactivity of the pyrimidine ring, which can be modulated by its substituents, provides a versatile platform for the construction of more complex molecular architectures. Halogenated pyrimidines, in particular, are common precursors, with the halogen atoms serving as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups.

Rationale for Academic Research on 2-Chloro-6-morpholinopyrimidin-4-amine

The academic interest in this compound, also known as 2-amino-4-chloro-6-morpholinopyrimidine, stems from several key areas of chemical research. As a substituted pyrimidine, it holds potential as a building block for the synthesis of novel compounds with interesting biological activities. The presence of a chlorine atom, an amino group, and a morpholine (B109124) moiety on the pyrimidine ring provides multiple sites for further chemical modification.

A significant driver for the academic study of this particular compound is its exhibition of polymorphism. elsevierpure.com Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability, which can have profound implications in fields like pharmaceuticals and materials science.

Research into the polymorphism of this compound has revealed the existence of at least two distinct crystalline forms. elsevierpure.com The investigation into what directs the formation of one polymorph over another, typically the solvent used for crystallization, and the detailed characterization of their different crystal structures, provides valuable insights into the fundamentals of crystal engineering and intermolecular interactions.

The study of the hydrogen-bonding patterns within the different polymorphs is of particular academic interest. The interplay between the amino group as a hydrogen bond donor and the nitrogen atoms of the pyrimidine and morpholine rings as acceptors dictates the supramolecular assembly of the molecules in the solid state. elsevierpure.com Understanding these interactions is crucial for predicting and controlling the crystal structures of organic molecules.

Detailed Research Findings

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common starting material for this type of synthesis is a di- or tri-chlorinated pyrimidine. For instance, reacting 2-amino-4,6-dichloropyrimidine (B145751) with morpholine would lead to the substitution of one of the chlorine atoms with the morpholine group. The regioselectivity of this reaction, determining which chlorine atom is replaced, is an important aspect of the synthesis.

While specific, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely available in the surveyed literature, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR: One would expect to see signals corresponding to the protons of the morpholine ring, typically in the 3-4 ppm region. A broad singlet for the amino protons would also be anticipated, along with a singlet for the remaining proton on the pyrimidine ring.

¹³C NMR: The spectrum would show distinct signals for the carbon atoms in the pyrimidine and morpholine rings. The carbons attached to the electronegative chlorine and nitrogen atoms would appear at a lower field.

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching would be expected.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.65 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

The most detailed research findings available for this compound are from X-ray crystallographic studies, which have elucidated the three-dimensional structures of its polymorphs. elsevierpure.com

Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph (Ia) | Polymorph (Ib) |

|---|---|---|

| Crystallization Solvent | Diethyl ether | Dichloromethane (B109758) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Z' | 1 | 2 |

| Key Hydrogen Bonds | N-H···O and N-H···N | One N-H···O and three N-H···N |

| Supramolecular Structure | Sheets with alternating R²₂(8) and R⁶₆(40) rings | Complex chain with R²₂(8) and R⁴₄(18) rings |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGYHUPILYKVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 6 Morpholinopyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in mapping the precise arrangement of atoms within the 2-Chloro-6-morpholinopyrimidin-4-amine molecule, providing insights into the electronic environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy reveals the distinct chemical environments of the hydrogen atoms within the molecule. The analysis of a related compound, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, shows characteristic signals for the amine protons (-NH₂) as a singlet at 6.02 ppm. nih.gov The protons on the pyrimidine (B1678525) ring appear as an AB quartet at 6.05 ppm and 7.77 ppm. nih.gov The morpholine (B109124) protons typically exhibit signals in the aliphatic region of the spectrum. For this compound, the protons of the morpholine ring adjacent to the oxygen atom are expected to resonate at a different chemical shift compared to those adjacent to the nitrogen atom due to the differing electronic environments.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrimidine-H | 7.77 | AB quartet | 5.6 |

| Pyrimidine-H | 6.05 | AB quartet | 6.0 |

| Amine (-NH₂) | 6.02 | Singlet | - |

| Morpholine (-CH₂-N) | 3.65-3.67 | Multiplet | - |

| Morpholine (-CH₂-O) | 3.01-3.03 | Multiplet | - |

| Note: Data is based on a similar compound and serves as an illustrative example. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. In a study of a similar pyrimidine derivative, the carbon atoms of the pyrimidine ring were observed at chemical shifts of 93.52 ppm, 157.45 ppm, 162.78 ppm, and 163.48 ppm. nih.gov The carbon atoms of the morpholine ring attached to the nitrogen and oxygen atoms are expected to have distinct chemical shifts, with the carbon adjacent to the more electronegative oxygen atom appearing further downfield.

| Carbon Atom | Chemical Shift (ppm) |

| Pyrimidine C-2 | 163.48 |

| Pyrimidine C-4 | 162.78 |

| Pyrimidine C-6 | 157.45 |

| Pyrimidine C-5 | 93.52 |

| Morpholine C (adjacent to N) | 50.45 |

| Morpholine C (adjacent to O) | 43.74 |

| Note: Data is based on a similar compound and serves as an illustrative example. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. The molecular formula of this compound is C₈H₁₁ClN₄O. This composition gives a calculated molecular weight of approximately 214.65 g/mol . HRMS analysis would be expected to yield a high-resolution mass measurement that corresponds closely to this calculated value, thereby confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₈H₁₁ClN₄O |

| Calculated Molecular Weight | 214.65 g/mol |

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in the solid state for this compound has been elucidated through single-crystal X-ray crystallography. A significant study revealed that this compound can exist in two polymorphic forms, both crystallizing in the monoclinic space group P2₁/c. elsevierpure.com

The first polymorph (Ia), obtained from a diethyl ether solution, has one molecule in the asymmetric unit (Z' = 1). In this form, the molecules are interconnected by N-H···O and N-H···N hydrogen bonds, creating sheets composed of alternating R²₂(8) and R⁶₆(40) ring motifs. elsevierpure.com

The second polymorph (Ib), crystallized from a dichloromethane (B109758) solution, features two molecules in the asymmetric unit (Z' = 2). The hydrogen bonding pattern in this form is more complex, with one molecule acting as a triple hydrogen-bond acceptor and the other as a single acceptor. The molecules are linked by one N-H···O and three N-H···N hydrogen bonds, forming a complex chain that includes two types of R²₂(8) rings and one type of R⁴₄(18) ring. elsevierpure.com

| Polymorph | Crystal System | Space Group | Z' | Key Hydrogen Bonding Interactions |

| Ia | Monoclinic | P2₁/c | 1 | N-H···O, N-H···N |

| Ib | Monoclinic | P2₁/c | 2 | N-H···O, N-H···N |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C-N bonds of the pyrimidine and morpholine rings, the C-O bond of the morpholine ring, and the C-Cl bond. In a study of similar 2-aminopyrimidine (B69317) derivatives, the N-H stretching vibrations of the amino group were observed in the range of 3318-3480 cm⁻¹. nih.gov The aromatic C-H stretching is typically seen around 3155 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears near 2868 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1651-1469 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Morpholine) | C-H Stretch | 2850 - 3000 |

| Pyrimidine Ring | C=N and C=C Stretch | 1450 - 1650 |

| Morpholine | C-O Stretch | 1050 - 1150 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

| Note: These are general expected ranges and actual values may vary. |

Theoretical and Computational Investigations of 2 Chloro 6 Morpholinopyrimidin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

No published studies were identified that performed Density Functional Theory (DFT) or other quantum chemical calculations on 2-Chloro-6-morpholinopyrimidin-4-amine.

Electronic Structure and Reactivity Descriptors

Information regarding the electronic structure, such as charge distribution, molecular electrostatic potential, or reactivity descriptors like chemical hardness, softness, and electronegativity for this compound, is not available in the public domain.

Frontier Molecular Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound has not been reported in the reviewed literature. Consequently, data on the HOMO-LUMO gap, which is crucial for understanding the compound's kinetic stability and reactivity, is unavailable.

Molecular Docking and Interaction Profiling

There are no specific molecular docking studies in the accessible literature that detail the binding of this compound to any biological targets. As such, information on its potential binding modes, interaction profiles with amino acid residues, or predicted binding affinities is not available.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling to elucidate the mechanisms of chemical reactions involving this compound has not been a subject of published research. Therefore, there are no findings on transition states, activation energies, or reaction pathways for this compound.

Prediction of Spectroscopic Properties through Computational Methods

While experimental spectroscopic data may exist, no studies were found that computationally predict the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound. Such studies are valuable for corroborating experimental findings and aiding in spectral assignments.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Morpholinopyrimidin 4 Amine

Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently π-deficient, a characteristic that is further amplified by the presence of two nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a suitable leaving group, while rendering it generally resistant to electrophilic substitution unless strongly activating groups are present. bhu.ac.inwikipedia.orgresearchgate.net

The most prominent reaction of 2-Chloro-6-morpholinopyrimidin-4-amine involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 > C5. acs.org However, this regioselectivity is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com

In the case of this compound, the presence of two strong electron-donating groups—the amino group at C4 and the morpholino group at C6—significantly influences the reactivity of the C2 position. Electron-donating substituents at the C6 position have been shown to reverse the typical reactivity pattern, making the C2 position more susceptible to nucleophilic attack than the C4 position in 2,4-dichloropyrimidine (B19661) systems. wuxiapptec.com This is because these groups can effectively stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.

The chloro group at C2 can be displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of diverse 2-substituted pyrimidine derivatives. The general SNAr mechanism proceeds via a two-step addition-elimination pathway.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Substituted Chloropyrimidines

| Starting Material | Nucleophile | Conditions | Product Position of Substitution | Reference |

| 2,4-Dichloropyrimidine | Various Amines | N/A | Primarily C4 | acs.org |

| 2,4-Dichloro-6-methoxypyrimidine | Bromide (surrogate) | DFT Calculation | C2 favored | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, 3 h, 40 °C | C4 | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | iPrNEt, 3 h, 40 °C | C2 | researchgate.netacs.org |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | -78 °C | C2 | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Secondary Amines | N/A | C4 | wuxiapptec.com |

Direct electrophilic substitution on the pyrimidine ring is generally challenging due to its π-deficient character. wikipedia.orgresearchgate.net Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields. However, the reactivity of the ring towards electrophiles is significantly enhanced by the presence of electron-donating substituents like amino or alkoxy groups. researchgate.net

For this compound, the amino and morpholino groups are strong activating groups. These substituents increase the electron density of the pyrimidine ring, particularly at the C5 position, making it the most favorable site for electrophilic attack. wikipedia.orgresearchgate.net Therefore, reactions like halogenation or nitration would be expected to occur selectively at the C5 position. For instance, the halogenation of 2-aminopyrimidines is known to produce 2-amino-5-halogenopyrimidines. google.com

Table 2: Expected Electrophilic Substitution Reactions

| Reaction Type | Electrophile | Expected Position of Substitution | Rationale |

| Halogenation | Br₂, Cl₂ | C5 | Activating effect of C4-NH₂ and C6-morpholino groups directs substitution to the electron-rich C5 position. wikipedia.orggoogle.com |

| Nitration | HNO₃/H₂SO₄ | C5 | The C5 position is the least electron-deficient and is activated by the flanking electron-donating groups. wikipedia.orgresearchgate.net |

| Nitrosation | HNO₂ | C5 | Similar to other electrophilic substitutions on activated pyrimidines. researchgate.net |

Chemical Modifications of the Morpholine (B109124) Moiety

The morpholine ring attached at the C6 position is a saturated heterocycle and is generally chemically stable under a variety of reaction conditions. Its modification without affecting the pyrimidine core requires specific reagents and conditions. Potential reactions could include oxidation of the ring to introduce carbonyl functionality or, under more forcing conditions, ring-opening reactions. However, the high stability of the morpholine ring means that such transformations are not commonly reported for morpholinopyrimidine derivatives and would likely require harsh oxidative or reductive conditions that might also affect the pyrimidine ring or its other substituents.

Reactions Involving the Pyrimidine Amino Group

The exocyclic amino group at the C4 position behaves as a typical aromatic amine and can serve as a nucleophile in various chemical transformations. Its reactivity allows for further functionalization of the molecule.

Common reactions involving the C4-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a variety of functional groups. scialert.net

Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. researchgate.net

Condensation: The amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines).

Cyclization: In appropriately substituted precursors, the amino group can act as an intramolecular nucleophile to form fused heterocyclic systems. For example, the reaction of 5,6-diaminopyrimidines with various reagents is a common route to pteridines, where the amino groups participate in ring closure. nih.gov The C4-amino group could similarly participate in cyclization reactions if a suitable electrophilic center is introduced at the C5 position. nih.gov

Ring Transformations and Rearrangement Pathways of Pyrimidine Derivatives

The pyrimidine ring, particularly when activated, can undergo fascinating ring transformation and rearrangement reactions upon treatment with strong nucleophiles. These reactions often proceed through a mechanism known as the SN(ANRORC) mechanism, which stands for A ddition of N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org

The ANRORC mechanism is distinct from the standard SNAr pathway. It is initiated by the nucleophilic addition to an electron-deficient carbon atom of the ring (e.g., C2, C4, or C6), leading to the formation of a σ-adduct. This intermediate then undergoes a ring-opening step, typically via cleavage of an N-C bond, to form an open-chain intermediate. wur.nl Subsequent intramolecular recyclization, which may involve a different atom of the open-chain intermediate, leads to a new heterocyclic ring. wikipedia.orgwur.nl If the original ring system is reformed but with an exchange of atoms (e.g., a ring nitrogen is replaced by a nitrogen from the nucleophile), the process is termed a degenerate ring transformation. wur.nl

For a molecule like this compound, treatment with very strong nucleophiles, such as sodium amide in liquid ammonia (B1221849), could potentially initiate such a transformation. The initial attack could occur at C2 or C6, leading to ring opening. wur.nl Quaternization of one of the ring nitrogens would further activate the pyrimidine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening even with weaker nucleophiles. wur.nl

Another type of ring transformation is ring contraction. For example, some pyrimidine derivatives react with hydrazine (B178648) to yield pyrazoles. youtube.com These transformations highlight the dynamic nature of the pyrimidine scaffold under specific reaction conditions.

Application of 2 Chloro 6 Morpholinopyrimidin 4 Amine As a Versatile Chemical Building Block

Strategic Use in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives and Compound Libraries

The primary utility of 2-Chloro-6-morpholinopyrimidin-4-amine in synthetic chemistry lies in its capacity to serve as a scaffold for the generation of diverse pyrimidine derivatives. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the elaboration of this heterocyclic core. This reactivity allows for the introduction of a wide variety of substituents, making it an ideal starting material for the construction of compound libraries for drug discovery and material science applications.

The SNAr reactions are typically facilitated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which stabilizes the Meisenheimer complex intermediate. A general scheme for the derivatization of this compound is depicted below:

Figure 1: General reaction scheme for the nucleophilic substitution of this compound with various nucleophiles.

The reaction conditions for these substitutions are often mild, and a broad range of nucleophiles can be employed, including amines, alcohols, and thiols. This versatility has been demonstrated in the synthesis of various 2-substituted pyrimidine derivatives. For instance, the reaction with primary and secondary amines leads to the formation of 2-aminopyrimidine (B69317) derivatives, a class of compounds with known biological activities.

The following table illustrates the diversity of functional groups that can be introduced at the 2-position of the pyrimidine ring, starting from analogous 2-amino-4-chloropyrimidine (B19991) scaffolds, highlighting the potential for creating extensive compound libraries.

| Entry | Nucleophile | Resulting 2-Substituent | Reference Compound Class |

| 1 | Primary/Secondary Amines | Substituted Amino | 2,4-Diaminopyrimidines |

| 2 | Alcohols/Phenols | Alkoxy/Aryloxy | 2-Alkoxy/Aryloxypyrimidines |

| 3 | Thiols/Thiophenols | Alkylthio/Arylthio | 2-Alkylthio/Arylthiopyrimidines |

| 4 | Organometallic Reagents | Alkyl/Aryl | 2-Alkyl/Arylpyrimidines |

This table is illustrative of the types of derivatives that can be generated based on the known reactivity of chloropyrimidines.

Role in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

While the direct participation of this compound in well-known MCRs such as the Ugi, Passerini, Hantzsch, or Biginelli reactions is not extensively documented in the reviewed scientific literature, its structural motifs suggest potential applicability. The exocyclic primary amino group could, in principle, act as the amine component in these reactions. However, the nucleophilicity of this amino group might be attenuated by the electron-withdrawing nature of the pyrimidine ring, potentially requiring specific catalytic conditions.

Further research would be necessary to explore and establish the role of this compound as a reactant in MCRs for the efficient generation of novel, complex heterocyclic systems.

Precursor for Novel Heterocyclic Architectures

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The pyrimidine ring can serve as a foundation upon which other rings are annulated, leading to novel polycyclic architectures with potential applications in medicinal chemistry and materials science.

One potential strategy for the construction of fused systems involves the introduction of a suitable functional group at the 2-position via nucleophilic substitution, followed by an intramolecular cyclization reaction. For example, reaction with a bifunctional nucleophile could introduce a side chain capable of cyclizing onto one of the pyrimidine ring's nitrogen atoms or the exocyclic amino group.

A hypothetical synthetic pathway to a fused pyrimidine system is outlined below:

Figure 2: Hypothetical reaction scheme illustrating the potential of this compound as a precursor for fused heterocyclic systems.

While specific examples starting directly from this compound are not abundant in the literature, the synthesis of fused pyrimidines from analogous chloropyrimidine derivatives is a well-established strategy. For instance, the synthesis of pyrimido[4,5-b]quinolines has been achieved from 2-chloroquinoline (B121035) precursors, demonstrating the feasibility of such cyclization strategies. researchgate.net The presence of the amino and morpholino groups on the this compound scaffold offers additional handles for directing or participating in such cyclization reactions, opening avenues for the creation of unique heterocyclic frameworks.

Relevance in Nitrogen-Based Chemical Transformations

The nitrogen atoms within the pyrimidine ring and in the exocyclic amino and morpholino groups play a crucial role in the chemical transformations of this compound. The ring nitrogen atoms activate the C2-chloro substituent towards nucleophilic attack, as previously discussed. Beyond this, the exocyclic nitrogen atoms can be directly involved in a variety of chemical reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The C2-Cl bond of this compound is a suitable handle for such transformations, allowing for the introduction of aryl, heteroaryl, and vinyl groups.

The Buchwald-Hartwig amination, in particular, is a relevant transformation for the nitrogen-based derivatization of this compound. This reaction would allow for the coupling of a wide range of primary and secondary amines at the 2-position, complementing the classical SNAr methodology, especially for less nucleophilic amines.

The following table summarizes some key nitrogen-based transformations applicable to this compound:

| Reaction Type | Reagents | Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Substituted pyrimidines |

| Suzuki-Miyaura Coupling | Aryl/Vinylboronic acids, Pd catalyst | 2-Aryl/Vinylpyrimidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 2-Aminopyrimidines |

The amino group at the 4-position can also undergo various transformations, such as acylation, alkylation, or diazotization, further expanding the synthetic utility of this building block. The morpholino group, while generally more stable, can influence the regioselectivity of reactions and the conformational properties of the final products.

Advanced Methodologies in Pyrimidine Research Relevant to the Compound

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production to a continuous process. In this approach, reagents are pumped through a network of tubes and reactors where the chemical reactions occur. This methodology offers several advantages for the synthesis of pyrimidine (B1678525) derivatives.

Key benefits of flow chemistry include enhanced reaction control, improved safety, and higher yields. The small reaction volumes within the flow system allow for better management of reaction parameters such as temperature and pressure, leading to more consistent product quality. The enclosed nature of flow reactors also minimizes exposure to hazardous materials, a crucial consideration when working with reactive intermediates common in heterocyclic synthesis. While specific studies detailing the continuous synthesis of 2-Chloro-6-morpholinopyrimidin-4-amine are not prevalent in publicly available literature, the principles of flow chemistry are broadly applicable to the synthesis of related pyrimidine structures.

Illustrative Advantages of Flow Chemistry in Pyrimidine Synthesis:

| Feature | Benefit in Pyrimidine Synthesis |

| Precise Control | Improved selectivity and reduced byproduct formation. |

| Enhanced Safety | Safe handling of exothermic reactions and hazardous reagents. |

| Rapid Optimization | Faster screening of reaction conditions to find optimal parameters. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger production volumes. |

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comingentaconnect.com The synthesis of pyrimidine derivatives has historically involved the use of toxic solvents and reagents. rasayanjournal.co.in However, there is a growing emphasis on adopting greener alternatives to minimize the environmental impact. rasayanjournal.co.inpowertechjournal.com

Several green chemistry principles are being applied to pyrimidine synthesis, including the use of safer solvents, catalysts, and alternative energy sources. rasayanjournal.co.inpowertechjournal.com Techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the preparation of various pyrimidine compounds. rasayanjournal.co.inpowertechjournal.com Furthermore, the development of solvent-free reaction conditions and the use of reusable catalysts are key areas of research that align with the goals of green chemistry. powertechjournal.com These approaches contribute to more sustainable and economically viable synthetic routes for pyrimidine-based compounds. rasayanjournal.co.in

Examples of Green Chemistry Techniques in Pyrimidine Synthesis:

| Green Chemistry Technique | Application and Benefits |

| Microwave-Assisted Synthesis | Rapid heating leads to shorter reaction times and often higher yields. rasayanjournal.co.inpowertechjournal.com |

| Ultrasound-Assisted Synthesis | Sonication can enhance reaction rates and improve product yields. rasayanjournal.co.inpowertechjournal.com |

| Solvent-Free Reactions | Reduces waste and eliminates the need for potentially toxic solvents. rasayanjournal.co.iningentaconnect.com |

| Use of Green Catalysts | Employing reusable or biodegradable catalysts minimizes environmental impact. benthamdirect.comnih.govingentaconnect.com |

| Multicomponent Reactions | Combining multiple reactants in a single step reduces waste and improves efficiency. rasayanjournal.co.in |

Automation and High-Throughput Synthesis of Pyrimidine Libraries

The demand for large collections of diverse compounds for drug discovery has spurred the development of automated and high-throughput synthesis methods. nih.gov These technologies enable the rapid preparation of extensive libraries of molecules, facilitating the exploration of structure-activity relationships. nih.gov The pyrimidine scaffold is a common feature in many compound libraries due to its prevalence in biologically active molecules. nih.gov

Automated synthesis platforms can perform a series of reactions in a parallel or sequential manner with minimal human intervention. nih.govresearchgate.net This allows for the systematic modification of a core scaffold, such as a pyrimidine ring, with a variety of substituents. DNA-encoded library technology (DELT) is one such advanced platform that allows for the generation and screening of libraries containing billions of compounds. nih.gov While the direct application of these high-throughput methods to synthesize this compound specifically is not widely documented, the modular nature of pyrimidine synthesis makes it highly amenable to such automated approaches for generating diverse libraries of related analogs. nih.govresearchgate.net

Key Aspects of Automated Pyrimidine Library Synthesis:

| Aspect | Description |

| Parallel Synthesis | Simultaneous synthesis of multiple distinct pyrimidine derivatives. |

| Robotic Liquid Handling | Automated dispensing of reagents and solvents, ensuring precision and reproducibility. boehringer-ingelheim.com |

| Purification and Analysis | Integrated systems for the purification and characterization of the synthesized compounds. nih.gov |

| Data Management | Software for tracking and managing the large datasets generated from high-throughput screening. |

Q & A

Basic: What are the standard synthetic routes for 2-chloro-6-morpholinopyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common approach is reacting 2,6-dichloropyrimidin-4-amine with morpholine under catalytic conditions. Palladium catalysts (e.g., Suzuki coupling) or base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) are employed. details a similar protocol using LiOH in ethanol for pyrimidine derivatives, highlighting the importance of temperature (reflux at 80–100°C) and stoichiometric ratios to achieve yields >70% . Optimizing catalyst loading (e.g., 5 mol% Pd) and solvent polarity can minimize side products like dechlorinated byproducts .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the chloro and morpholino substituents in further functionalization?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. and validate using hybrid functionals to assess substituent effects. For this compound, the chloro group at position 2 exhibits higher electrophilicity (LUMO ≈ -1.8 eV) due to electron-withdrawing effects, making it prone to substitution. The morpholino group’s electron-donating nature stabilizes the pyrimidine ring, reducing reactivity at position 6 .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm; pyrimidine C2-Cl at ~150 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.06 for C₈H₁₁ClN₄O) .

- IR : Identify N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation caused by flexible substituents?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) can determine torsional angles and hydrogen-bonding networks. For example, shows that morpholino groups adopt chair conformations, with dihedral angles <15° relative to the pyrimidine ring. Weak C–H⋯O/N interactions stabilize crystal packing, reducing disorder. Data-to-parameter ratios >10:1 ensure refinement reliability .

Basic: What are the common side reactions during functionalization of this compound, and how are they mitigated?

Methodological Answer:

Major side reactions include:

- Dechlorination : Occurs under strong reducing conditions (e.g., Pd/C/H₂). Mitigation: Use milder catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands) .

- Morpholino Ring Opening : Acidic conditions protonate the morpholino oxygen, leading to cleavage. Solution: Employ buffered conditions (pH 7–8) .

Advanced: How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-donating morpholino group at position 6 increases electron density at position 4 (Hammett σₚ ≈ -0.15), enhancing oxidative addition in Buchwald-Hartwig aminations. Conversely, the chloro group at position 2 withdraws electrons (σₚ ≈ +0.76), making it less reactive toward nucleophilic aromatic substitution. Computational NBO analysis ( ) quantifies these effects, guiding catalyst selection (e.g., electron-deficient Pd complexes for C2 functionalization) .

Basic: What strategies optimize purity (>95%) in large-scale syntheses of this compound?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer, reducing byproducts ().

- Crystallization : Use ethanol/water (70:30) for high recovery (>85%) and purity. DSC analysis (melting point ~180–185°C) confirms crystallinity .

Advanced: How can mechanistic studies explain contradictory bioactivity results in different assay systems?

Methodological Answer:

Divergent bioactivity may arise from solubility differences (logP ≈ 1.5) or metabolic instability. LC-MS/MS assays ( ) identify metabolites like N-oxide derivatives. MD simulations (AMBER force field) model target binding, revealing that morpholino flexibility reduces affinity in rigid enzymes (e.g., kinase assays) vs. flexible receptors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.01 mmHg at 25°C).

- Waste Disposal : Chlorinated waste containers, neutralization with 10% NaOH .

Advanced: How do solvent effects and counterion selection impact catalytic cycles in functionalization reactions?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while coordinating solvents (THF) slow Pd-catalyzed couplings. shows Li⁺ ions (from LiOH) enhance nucleophilicity of amines in ethanol. Counterions like OTf⁻ improve catalyst solubility in Suzuki-Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.